molecular formula C19H16F2N2O2S B2886667 2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide CAS No. 923107-22-6

2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide

Cat. No. B2886667
CAS RN: 923107-22-6
M. Wt: 374.41
InChI Key: ZEIFCEQUHKKPNK-UHFFFAOYSA-N
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Description

The compound “2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide” is a complex organic molecule that contains several functional groups, including a fluorophenoxy group, a thiazolyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the fluorine atoms could introduce some interesting electronic effects due to their high electronegativity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and polarity .

Scientific Research Applications

Dye and Pigment Industry

The compound’s aromatic structure and the presence of fluorine could contribute to the development of new dyes and pigments with unique properties, such as increased stability to light and chemicals, which is highly desirable in the dye industry.

Each of these applications leverages the unique chemical properties of 2-(2-fluorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide , demonstrating its versatility and potential impact across various fields of scientific research. While the current web search did not yield specific results for this exact compound, the applications mentioned are based on the general roles and functions of similar fluorinated compounds and thiazole derivatives in scientific research .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with in the body. Without specific information, it’s difficult to predict the mechanism of action of this compound .

Future Directions

The study of fluorinated organic compounds is a very active area of research, due to their interesting properties and potential applications in medicinal chemistry and material science . This specific compound could be of interest in these areas, but without more information, it’s difficult to predict future directions.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O2S/c20-14-5-3-4-13(10-14)19-23-15(12-26-19)8-9-22-18(24)11-25-17-7-2-1-6-16(17)21/h1-7,10,12H,8-9,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIFCEQUHKKPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide

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